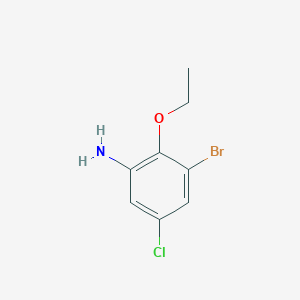
3-Bromo-5-chloro-2-ethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-2-ethoxyaniline is a chemical compound with the molecular formula C8H9BrClNO. It has a molecular weight of 250.52 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, and ethoxy groups, as well as an amine group .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 318.7±37.0 °C and its predicted density is 1.562±0.06 g/cm3 . Its pKa is predicted to be 2.35±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
3-Bromo-5-chloro-2-ethoxyaniline is a compound that has been explored for its potential in the synthesis of diverse organic molecules. For instance, brominated trihalomethylenones have been utilized as versatile precursors for the synthesis of various pyrazoles and their derivatives. These include the formation of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, indicating the potential of similar bromo-chloro compounds in synthesizing complex organic structures with moderate to good yields (Martins et al., 2013). Furthermore, research into the synthesis of quinazolinone derivatives, which exhibit antimicrobial activity, also highlights the role of ethoxy compounds in the development of medically relevant chemicals (El-Hashash et al., 2011).
Organic Chemistry and Material Science
In organic chemistry and material science, the reactivity and modification of compounds like this compound are of great interest. Studies have shown the regioselective bromination and functionalization of synthetic bacteriochlorin, demonstrating the utility of bromo-chloro compounds in synthesizing derivatives with potential applications in photodynamic therapy and other fields (Fan et al., 2007). Additionally, research into the synthesis of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles showcases the versatility of such compounds in organic synthesis, providing pathways to new materials and chemicals (Zhuo et al., 1995).
Environmental and Biological Applications
The environmental transformation and biological activities of halogenated anilines, including those structurally related to this compound, have been studied to understand their behavior and impact. For example, the microbial transformation of substituted anilines demonstrates the influence of compound structure on environmental degradation processes, which is crucial for assessing the environmental fate of chemical pollutants (Paris & Wolfe, 1987). Moreover, the synthesis and biological activities of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, based on bromo-fluoroaniline, highlight the potential of bromo-chloro compounds in developing new antimicrobial agents (Abdel‐Wadood et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-5-chloro-2-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEFOEROVTUFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

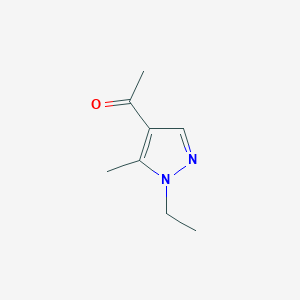
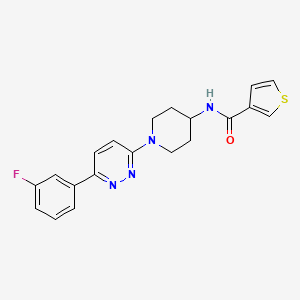
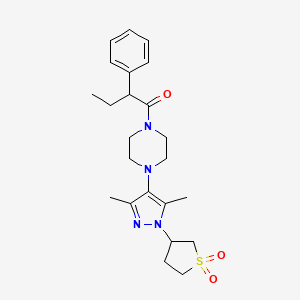
![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2904132.png)
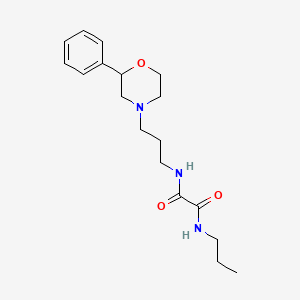
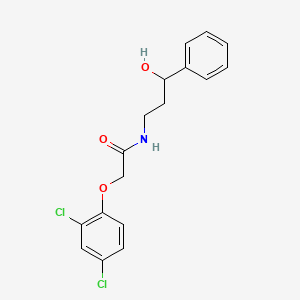
![Tert-butyl 1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole-9-carboxylate](/img/structure/B2904140.png)
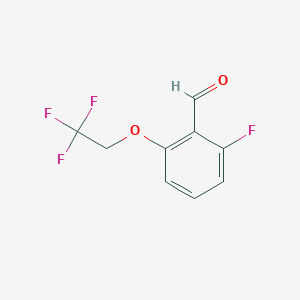

![N-(1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2904144.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904145.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2904146.png)
amino}acetamide](/img/structure/B2904147.png)
![2-(tert-butyl)-4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2904148.png)